![molecular formula C5HClF3NO2S B1450593 2,4,6-Trifluoropyridine-3-sulfonyl chloride CAS No. 1803609-38-2](/img/structure/B1450593.png)
2,4,6-Trifluoropyridine-3-sulfonyl chloride
Overview
Description
2,4,6-Trifluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5HClF3NO2S and a molecular weight of 231.58 g/mol . It is characterized by the presence of three fluorine atoms attached to the pyridine ring and a sulfonyl chloride group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
One common method involves the reaction of 2,4,6-trifluoropyridine with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4,6-Trifluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Synthetic Chemistry
2,4,6-Trifluoropyridine-3-sulfonyl chloride is extensively utilized as a reagent in synthetic chemistry due to its ability to introduce sulfonyl groups into organic molecules. Its applications include:
- Sulfonamide Synthesis: It serves as a key intermediate for synthesizing sulfonamides, which are crucial in pharmaceuticals and agrochemicals.
- Functional Group Modification: The compound allows for efficient functionalization of various substrates, enhancing the properties and activities of the resulting compounds.
Pharmaceutical Development
The compound plays a critical role in the pharmaceutical industry for developing active pharmaceutical ingredients (APIs). Notable applications include:
- Antiviral and Antitumor Agents: Many fluorinated compounds exhibit enhanced biological activity. For instance, derivatives of 2,4,6-trifluoropyridine are being explored for their potential as antiviral agents against HIV and other viruses. Tipranavir is one such successful drug that utilizes this structural motif .
Drug Name | Target Disease | Mechanism of Action |
---|---|---|
Tipranavir | HIV | Inhibits HIV protease |
Flonicamid | Insecticide | Targets aphids |
Fluazinam | Fungicide | Disrupts respiration |
Agrochemical Applications
The compound is also significant in agrochemical research due to its role in developing new pesticides and herbicides:
- Insecticides: Compounds derived from 2,4,6-trifluoropyridine have shown effectiveness against pests. For example, chlorfluazuron acts as an insect growth regulator derived from this class of compounds .
- Fungicides: Fluazinam is another derivative that has demonstrated potent fungicidal activity compared to traditional agents due to its trifluoromethyl-pyridine structure .
Case Studies
Several studies highlight the efficacy of this compound in various applications:
- Study on Antiviral Activity: Research indicates that compounds containing trifluoromethyl groups exhibit increased potency against viral targets. A study involving the synthesis of novel derivatives showed promising results against HIV .
- Agrochemical Efficacy: Field trials with flonicamid demonstrated significant pest control capabilities compared to conventional insecticides. The trifluoromethyl-pyridine structure contributed to its superior performance .
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing sulfonyl chloride group. This group makes the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
2,4,6-Trifluoropyridine-3-sulfonyl chloride can be compared with other similar compounds such as:
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: This compound has a trifluoromethyl group instead of three fluorine atoms, which can affect its reactivity and applications.
Pyridine-3-sulfonyl chloride: Lacks the fluorine atoms, making it less reactive and less versatile in certain applications.
4-Fluorobenzenesulfonyl chloride: Contains a single fluorine atom on a benzene ring, offering different reactivity and applications compared to the trifluoropyridine derivative.
The unique combination of three fluorine atoms and a sulfonyl chloride group in this compound makes it particularly valuable for specific synthetic and research applications.
Biological Activity
2,4,6-Trifluoropyridine-3-sulfonyl chloride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of trifluoromethyl and sulfonyl functional groups, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C5H3ClF3N
- Molecular Weight : 195.54 g/mol
- Structural Characteristics : The trifluoromethyl group enhances lipophilicity, while the sulfonyl chloride moiety can participate in nucleophilic substitution reactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, allowing for covalent modification of nucleophilic residues in enzymes. This mechanism has been explored in studies involving cholinesterase inhibitors, where similar compounds demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Antiviral Activity : Compounds with similar structures have shown promise as antiviral agents. For instance, derivatives of trifluoromethylpyridine have been investigated for their efficacy against viruses such as Yellow Fever Virus (YFV), demonstrating improved survival rates in animal models .
Table 1: Summary of Biological Activities
Antiviral Studies
In a notable study on antiviral properties, researchers evaluated the efficacy of various pyridine derivatives against YFV. The administration of these compounds led to a significant reduction in viral titers and improved clinical outcomes in infected hamsters . Such findings underscore the potential for developing new antiviral therapies based on the structural features of trifluoropyridine derivatives.
Enzyme Inhibition Studies
Research into enzyme inhibition has revealed that compounds related to this compound can effectively inhibit cholinesterases—enzymes critical for neurotransmission. For example, specific analogs demonstrated dual inhibition profiles with low IC50 values, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .
Properties
IUPAC Name |
2,4,6-trifluoropyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3NO2S/c6-13(11,12)4-2(7)1-3(8)10-5(4)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHYQOJFCKQEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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